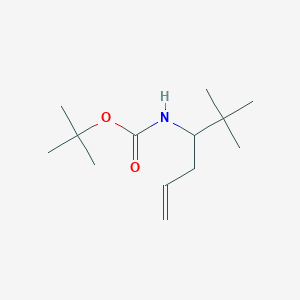

N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine

Description

N-Boc-(±)-2-dimethyl-hex-5-ene-3-amine is a tertiary amine featuring a tert-butoxycarbonyl (Boc) protecting group, a dimethyl substituent at the second carbon, and a hex-5-ene backbone. The Boc group enhances stability during synthetic processes by shielding the amine from undesired reactions, while the hex-5-ene chain introduces unsaturation, influencing conformational flexibility. The racemic (±) notation indicates the presence of both enantiomers, making this compound a versatile intermediate in asymmetric synthesis and pharmaceutical development.

Properties

IUPAC Name |

tert-butyl N-(2,2-dimethylhex-5-en-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2/c1-8-9-10(12(2,3)4)14-11(15)16-13(5,6)7/h8,10H,1,9H2,2-7H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXLIYMDVXEQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC=C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of the Amine

A widely accepted and efficient method for Boc protection involves reacting the free amine with di-tert-butyl dicarbonate in aqueous-organic biphasic media without the need for catalysts. This method is eco-friendly and yields the N-Boc protected amine in excellent yields with minimal side reactions.

- In a 50 mL round-bottom flask, 1 mmol of the free amine is added to a mixture of distilled water (9.5 mL) and acetone (0.5 mL).

- The mixture is stirred at room temperature for a few minutes to ensure dissolution and mixing.

- Di-tert-butyl dicarbonate is added, and the reaction is monitored by thin-layer chromatography (TLC) until complete consumption of the starting amine.

- The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- The crude product is purified by silica gel column chromatography using dichloromethane/methanol (9:1) as eluent to afford the N-Boc protected amine in high yield.

- Catalyst-free and environmentally benign.

- Short reaction times.

- No formation of isocyanate, urea, or O-Boc side products.

- High yields typically above 90%.

This method is documented in peer-reviewed literature as a reliable protocol for Boc protection of structurally diverse amines, including aliphatic amines analogous to 2-dimethyl-hex-5-ene-3-amine.

Synthetic Routes to the Free Amine Precursor

Before Boc protection, the free amine precursor must be synthesized or obtained. Several synthetic strategies are reported for the preparation of unsaturated amines with similar structures:

Reductive Amination of Unsaturated Aldehydes

- An unsaturated aldehyde such as 4-((tert-butyldimethylsilyl)oxy)butanal can be reacted with an amine (e.g., benzylamine) in methanol under inert atmosphere.

- After stirring, sodium borohydride is added to reduce the imine intermediate to the corresponding amine.

- The product is isolated by extraction and purification, yielding the free amine as an oil in quantitative yield.

This approach allows the introduction of the amine functionality on an unsaturated carbon chain, which can be further modified or deprotected to yield the target amine.

Electrochemical Methods

- Electrochemical synthesis using tetrabutylammonium iodide (TBAI) as electrolyte and graphite/nickel electrodes in acetonitrile/dichloromethane mixtures has been reported for related unsaturated amines.

- The reaction proceeds under potentiostatic conditions at controlled voltage, leading to chlorinated or amine derivatives after workup and chromatography.

- Yields range typically from 70-75%.

This method is useful for functionalizing unsaturated amines with halides or other substituents, which can be subsequently transformed into the desired amine.

Barbier Allylation and Oxidation Sequences

- Multi-step allylation of N-protected glucosamine derivatives using allyl bromide and indium powder in THF-water mixtures yields 2-amino-1,3-hexenol derivatives.

- Subsequent oxidation and protection steps afford Boc-protected amines with unsaturation and stereochemical control.

- Yields vary between 38-78% depending on conditions and substrates.

This sequence is valuable for constructing complex amino alcohols and their Boc-protected analogs with precise stereochemistry.

Reaction Conditions and Yields Summary

Analytical and Purification Techniques

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress, typically with EtOAc/petroleum ether mixtures.

- Column Chromatography: Silica gel columns with dichloromethane/methanol or petroleum ether/ethyl acetate mixtures for purification.

- Nuclear Magnetic Resonance (NMR): ^1H NMR confirms structure and purity; characteristic chemical shifts for Boc-protected amines are observed.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and formula.

- Optical Rotation: For chiral derivatives, specific rotation measurements confirm stereochemistry.

Research Findings and Notes

- The catalyst-free aqueous Boc protection method offers a green alternative to traditional organic solvent-based methods, reducing hazardous waste and simplifying workup.

- Reductive amination with sodium borohydride is a robust approach to introduce amine functionality on unsaturated aldehydes, enabling subsequent Boc protection.

- Electrochemical methods provide novel routes to functionalized amines but require specialized equipment and careful control of conditions.

- Multi-step allylation sequences allow access to stereochemically defined Boc-protected unsaturated amines, useful for pharmaceutical and synthetic applications.

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides (R-X) or acyl chlorides (RCOCl).

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.

Reduction: H2 gas with Pd/C catalyst or LiAlH4 in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield primary or secondary amines.

Scientific Research Applications

Synthesis of Bioactive Compounds

N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine serves as a crucial intermediate in the synthesis of various bioactive molecules. Its structural features allow for the introduction of functional groups that enhance biological activity.

Case Study: Arginase Inhibitors

Recent research has highlighted its role in synthesizing arginase inhibitors, which are important for cancer therapy. The compound can be modified to create derivatives that selectively inhibit arginase enzymes, thereby affecting tumor metabolism and immune response .

Catalytic Applications

The compound has been utilized in catalytic processes, particularly in conjunction with transition metals. Its amine functionality can participate in various reactions, including:

- Ugi Reactions : N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine can be employed in Ugi four-component reactions to generate diverse libraries of compounds, which are valuable for drug discovery .

Table 1: Comparison of Catalytic Processes Involving N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine

| Reaction Type | Role of N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine | Outcome |

|---|---|---|

| Ugi Reaction | Building block for complex molecules | Diverse compound library |

| Transition Metal Catalysis | Ligand or substrate | Enhanced reaction rates |

Medicinal Chemistry

In medicinal chemistry, the compound's ability to form stable derivatives makes it suitable for developing drugs targeting various diseases.

Case Study: Anticancer Activity

Studies have demonstrated that derivatives of N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine exhibit significant anticancer properties. For instance, modifications have shown promising results against several cancer cell lines, indicating its potential as a lead compound in drug development .

Material Science

Beyond biological applications, N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine is also explored in material science for creating polymers and other materials.

Polymer Synthesis

The compound can be incorporated into polymer backbones to enhance properties such as solubility and thermal stability. Its use in the synthesis of functionalized polymers opens avenues for developing new materials with specific characteristics tailored for applications in electronics and coatings .

Mechanism of Action

The mechanism of action of N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine involves the protection and deprotection of the amine group. The Boc group is stable under basic conditions but can be removed under acidic conditions, releasing the free amine. This property is exploited in multi-step synthesis processes where selective protection and deprotection are required .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, N-Boc-(±)-2-dimethyl-hex-5-ene-3-amine is compared below with three analogs: a Boc-protected piperidine derivative, a hydroxylamine-containing hexene, and patent-derived aryl-substituted amines.

Structural and Functional Differences

Table 1: Comparative Analysis of Key Properties

Stability and Reactivity

- Boc Protection: The Boc group in N-Boc-(±)-2-dimethyl-hex-5-ene-3-amine and 4-(N-BOC-Amino)-1-ethylpiperidine imparts resistance to nucleophilic and basic conditions, enabling controlled deprotection under acidic environments (e.g., trifluoroacetic acid) . This contrasts sharply with N-hydroxy-2-methylhex-5-en-3-amine, where the hydroxylamine group (-NHOH) is highly reactive and susceptible to oxidative degradation .

- In contrast, patent compounds like (E)-N-methyl-5-(5-ethoxy-3-aminophenyl)-4-penten-2-amine exhibit enhanced resonance stabilization due to aromatic rings, altering their electronic profiles and reactivity .

Biological Activity

N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine typically involves the protection of the amine group with a Boc (tert-butyloxycarbonyl) group to enhance stability and solubility. The synthetic route often includes the use of reagents such as Meldrum's acid and various coupling agents to facilitate the formation of the desired amine structure.

N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine exhibits biological activity through its interaction with specific biological targets. It has been shown to influence cellular pathways associated with cancer cell proliferation and apoptosis. The compound's ability to inhibit certain kinases or modulate receptor activity may contribute to its therapeutic potential.

In Vitro Studies

In vitro studies have demonstrated that N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine can induce cytotoxic effects in various cancer cell lines. For instance, research indicates that compounds with similar structures exhibit micromolar inhibitory concentrations against key mitotic proteins, leading to increased multipolarity in cancer cells, which is detrimental to their survival .

Table 1: Summary of In Vitro Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 10 | Inhibition of mitotic spindle formation |

| MDA-MB-231 (Breast Cancer) | 15 | Induction of apoptosis |

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine in A549 and MDA-MB-231 cell lines. The results indicated that treatment with the compound resulted in significant reductions in cell viability, suggesting its potential as an anticancer agent. The mechanism was linked to the compound's ability to disrupt normal mitotic processes, leading to enhanced cell death .

Case Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationships revealed that modifications in the side chains of N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine could enhance its potency. Compounds with additional functional groups showed improved binding affinity to target proteins involved in cell cycle regulation, thereby increasing their efficacy .

Q & A

Q. What are the standard synthetic routes for preparing N-Boc-(±)-2-dimethyl-hex-5-ene-3-amine, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of N-Boc-protected amines typically involves Boc (tert-butoxycarbonyl) protection of the amine group under anhydrous conditions. Key steps include:

- Williamson Ether Synthesis or Mitsunobu Reaction : For introducing substituents like dimethyl groups, as described for analogous N-Boc-amines .

- Deprotection : HCl or TFA treatment to remove the Boc group .

- Purification : Flash chromatography (230–400 mesh silica) with gradients of ethyl acetate/hexane, monitored by TLC .

Optimization Tips : - Use microwave-assisted synthesis (e.g., Biotage Initiator) to reduce reaction time and improve yield .

- Control stereochemistry via chiral HPLC (RegisCell/RegisPack columns) for enantiopure intermediates .

Q. How should researchers handle and store N-Boc-(±)-2-dimethyl-hex-5-ene-3-amine to ensure stability?

Methodological Answer:

- Storage : Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group .

- Handling : Use PPE (nitrile gloves, EN 166-certified goggles, flame-resistant lab coats) to avoid skin/eye contact. Conduct reactions in fume hoods due to potential TFA/HCl fumes during deprotection .

- Degradation Monitoring : Check for Boc group cleavage via LC-MS or ¹H NMR (loss of tert-butyl singlet at δ 1.4 ppm) .

Q. What analytical techniques are critical for characterizing N-Boc-(±)-2-dimethyl-hex-5-ene-3-amine?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (Bruker DPX-400) to confirm structure, focusing on alkene protons (δ 5.2–5.8 ppm) and Boc tert-butyl signals .

- LC-MS/MS : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+) and detect impurities .

- Chiral HPLC : For enantiomeric excess (ee) analysis using RegisCell columns (hexane/isopropanol gradients) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during N-Boc-(±)-2-dimethyl-hex-5-ene-3-amine synthesis?

Methodological Answer: Discrepancies in stereochemistry often arise from:

- Racemization : Check reaction pH and temperature; avoid prolonged heating (>50°C) during Boc protection .

- Chiral Intermediates : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed nitrene transfer) to control configuration .

- Validation : Compare experimental optical rotation values (Autopol IV polarimeter) with literature data .

Q. What strategies mitigate low yields in the deprotection of N-Boc-(±)-2-dimethyl-hex-5-ene-3-amine to its free amine?

Methodological Answer: Low yields during Boc removal may result from:

- Incomplete Acidolysis : Optimize HCl concentration (2–4 M in dioxane) and reaction time (24–48 hrs) .

- Side Reactions : Add scavengers (e.g., triethylsilane) to suppress carbocation formation from tert-butyl groups .

- Workup : Precipitate the free amine by adjusting pH >10 after acidolysis, followed by extraction (DCM) .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, LogP) for this compound?

Methodological Answer:

- Experimental Determination : Measure LogP via shake-flask method (octanol/water partitioning) .

- Solubility : Use dynamic light scattering (DLS) or HPLC-UV to quantify aqueous solubility under buffered conditions (pH 2–8) .

- Computational Tools : Validate experimental data with QSPR models (e.g., ACD/Labs) to resolve contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.